molecular formula C9H6FNO3 B3054621 6-fluoro-1-methyl-3,1-benzoxazine-2,4-dione CAS No. 61352-46-3

6-fluoro-1-methyl-3,1-benzoxazine-2,4-dione

Cat. No. B3054621
Key on ui cas rn: 61352-46-3
M. Wt: 195.15 g/mol
InChI Key: VJXAOHOECMTGFF-UHFFFAOYSA-N
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Patent
US07375101B2

Procedure details

As illustrated in the scheme above, NaH (0.312 g of a 60% dispersion, 7.80 mmol) was added to a solution of 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (1.176 g, 6.49 mmol) dissolved in DMF (60 mL). The resulting mixture was stirred at room temperature for 30 min., and then methyl iodide (0.81 mL, 13 mmol) was added dropwise. After the reaction had stirred at room temperature overnight, it was concentrated in vacuo. Water and brine were added to the residue, and the aqueous layer was extracted with CH2Cl2 (3×). The combined organic phases were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was triturated with Et2O. The solvent was removed by filtration, and the resulting solid was washed with additional Et2O. The product was dried briefly under vacuum to produce the title compound as a white solid (1.00 g, 79%). 1H-NMR (CDCl3): δ 7.86-7.82 (m, 1H), 7.55-7.48 (m, 1H), 7.22-7.17 (m, 1H), 3.61 (s, 3H). MS (ESI) (M+H)+=196.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.176 g
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][C:7]2[NH:12][C:11](=[O:13])[O:10][C:9](=[O:14])[C:8]=2[CH:15]=1.[CH3:16]I>CN(C=O)C>[F:3][C:4]1[CH:5]=[CH:6][C:7]2[N:12]([CH3:16])[C:11](=[O:13])[O:10][C:9](=[O:14])[C:8]=2[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.176 g
Type
reactant
Smiles
FC=1C=CC2=C(C(OC(N2)=O)=O)C1
Step Three
Name
Quantity
0.81 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction had stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water and brine were added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with Et2O
CUSTOM
Type
CUSTOM
Details
The solvent was removed by filtration
WASH
Type
WASH
Details
the resulting solid was washed with additional Et2O
CUSTOM
Type
CUSTOM
Details
The product was dried briefly under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=CC2=C(C(OC(N2C)=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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